molecular formula C17H17BrN2O5 B4208108 2-(4-bromo-2,5-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide

2-(4-bromo-2,5-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide

Cat. No.: B4208108
M. Wt: 409.2 g/mol
InChI Key: LMIPYIDJTPRQHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromo-2,5-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide is an organic compound characterized by its complex structure, which includes bromine, methoxy, nitro, and acetamide functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2,5-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 4-bromo-2,5-dimethylphenol and 4-methoxy-2-nitroaniline.

    Formation of Phenoxy Acetate: 4-bromo-2,5-dimethylphenol is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(4-bromo-2,5-dimethylphenoxy)acetyl chloride.

    Amidation Reaction: The acetyl chloride intermediate is then reacted with 4-methoxy-2-nitroaniline in the presence of a base like pyridine to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and dimethyl groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium dithionite (Na₂S₂O₄).

    Substitution: Sodium azide (NaN₃), potassium cyanide (KCN).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

Scientific Research Applications

2-(4-bromo-2,5-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2,5-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and bromine groups are often key to its reactivity, allowing it to form covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-2,5-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide
  • 2-(4-bromo-2,5-dimethylphenoxy)-N-(4-methoxyphenyl)acetamide
  • 2-(4-bromo-2,5-dimethylphenoxy)-N-(4-nitrophenyl)acetamide

Uniqueness

2-(4-bromo-2,5-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide is unique due to the specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and nitro groups, along with the methoxy substituent, makes it particularly versatile for various synthetic and research applications.

This compound’s unique structure allows for a wide range of chemical modifications, making it a valuable tool in the development of new materials and pharmaceuticals.

Properties

IUPAC Name

2-(4-bromo-2,5-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O5/c1-10-7-16(11(2)6-13(10)18)25-9-17(21)19-14-5-4-12(24-3)8-15(14)20(22)23/h4-8H,9H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMIPYIDJTPRQHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)OCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-bromo-2,5-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide
Reactant of Route 2
2-(4-bromo-2,5-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(4-bromo-2,5-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(4-bromo-2,5-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(4-bromo-2,5-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(4-bromo-2,5-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.